3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Overview
Description
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, an imino group, and a cyano group attached to a tetrahydrospiro(naphthalene-cyclohexane) framework. The presence of these functional groups and the spirocyclic core makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate can yield related spiro compounds . The reaction conditions often involve the use of solvents like ethanol and the presence of bases to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The imino and cyano groups can participate in redox reactions, altering the oxidation state of the compound.
Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions can lead to the formation of oxo or hydroxyl derivatives.
Scientific Research Applications
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying their properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) involves its interaction with molecular targets through its functional groups. The bromine atom, imino group, and cyano group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-iodophenol: Shares the bromine atom but differs in the presence of an iodine atom instead of the imino and cyano groups.
Spiropyrans: These compounds have a similar spirocyclic structure and exhibit photochromic properties.
4,5-Dimethyl-1,2,3,4-tetrahydrospiro(quinoline-2-cyclohexanes): Similar spirocyclic framework but with different substituents.
Uniqueness
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-1-iminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c17-16(11-18)14(19)13-7-3-2-6-12(13)10-15(16)8-4-1-5-9-15/h2-3,6-7,19H,1,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHCHHOQPGGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N)C2(C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929076 | |
Record name | 3'-Bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135586-96-8 | |
Record name | Spiro(cyclohexane-1,2'(1'H)-naphthalene)-3'-carbonitrile, 3',4'-dihydro-3'-bromo-4'-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135586968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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